molecular formula C9H10BrNO4S B3052589 2-(4-bromo-N-methylsulfonylanilino)acetic acid CAS No. 425423-24-1

2-(4-bromo-N-methylsulfonylanilino)acetic acid

Cat. No. B3052589
Key on ui cas rn: 425423-24-1
M. Wt: 308.15 g/mol
InChI Key: HPPVMNBRJXQJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07375248B2

Procedure details

A suspension of tert-butyl [(4-bromophenyl)(methylsulfonyl) amino]acetate (intermediate 2, 1.00 g, 2.74 mmol) and silica gel (13.7 g) in toluene (88 mL) was heated at reflux for 4 h. The reaction was cooled to room temperature and filtered, the filter cake was washed with methanol/dichloromethane (20/80; 2×100 mL). Evaporation of the combined organic filtrates gave the title compound as a white solid (0.81 g, 95%). LC/MS: 2.81 min; z/e 325 and 327, calcd (M+18) 325 and 327. 1H NMR (400 MHz: MeOD): 7.45 (2H), 7.35 (2H), 4.45 (2H), 3.05 (3H).
Name
tert-butyl [(4-bromophenyl)(methylsulfonyl) amino]acetate
Quantity
1 g
Type
reactant
Reaction Step One
Name
intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
88 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH2:13][C:14]([O:16]C(C)(C)C)=[O:15])[S:9]([CH3:12])(=[O:11])=[O:10])=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]([CH2:13][C:14]([OH:16])=[O:15])[S:9]([CH3:12])(=[O:10])=[O:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
tert-butyl [(4-bromophenyl)(methylsulfonyl) amino]acetate
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)N(S(=O)(=O)C)CC(=O)OC(C)(C)C
Name
intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)N(S(=O)(=O)C)CC(=O)OC(C)(C)C
Name
Quantity
88 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with methanol/dichloromethane (20/80; 2×100 mL)
CUSTOM
Type
CUSTOM
Details
Evaporation of the combined organic filtrates

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N(S(=O)(=O)C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.